

Technical Support Center: GSK805 Vehicle Control for In Vivo Studies

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Compound of Interest

Compound Name: GSK805
Cat. No.: B15606167

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **GSK805** as a vehicle control in in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of **GSK805** and its vehicle control.

Issue	Potential Cause	Recommended Solution
<p>Precipitation of GSK805 in the vehicle</p>	<p>- Incorrect order of solvent addition.- Low quality or old solvents (e.g., DMSO can absorb moisture).- Temperature fluctuations.</p>	<p>- Follow the recommended sequential order of solvent addition, ensuring the compound is fully dissolved in the initial solvent before adding subsequent components.[1]- Use fresh, high-quality solvents.[1]- Gentle warming and sonication can help in redissolving the compound.[1]- Prepare the formulation fresh before each use.[2]</p>
<p>Phase separation of the vehicle emulsion</p>	<p>- Inadequate mixing.- Incorrect ratios of components.</p>	<p>- Vortex thoroughly after the addition of each component to ensure a homogenous mixture. [1]- Strictly adhere to the validated formulation ratios.</p>
<p>Animal distress or adverse reactions post-administration (e.g., lethargy, ruffled fur)</p>	<p>- High concentration of DMSO or other vehicle components.- Irritation caused by the vehicle components.[3]- Rapid administration.</p>	<p>- If toxicity is suspected, consider reducing the concentration of DMSO in the vehicle. A formulation with 2% DMSO has been suggested for sensitive models.[3]- Administer the formulation slowly and carefully to minimize irritation.- Closely monitor the animals post-dosing. If adverse effects persist, reassess the vehicle composition and dosing volume.</p>
<p>Difficulty in oral gavage administration</p>	<p>- Incorrect technique.- Stress to the animal.</p>	<p>- Ensure proper training in oral gavage techniques to prevent injury to the esophagus or</p>

accidental administration into the trachea.[4]- Alternative, less stressful methods like micropipette-guided drug administration (MDA) can be considered.[5][6]

Variability in experimental results between batches

- Inconsistent formulation preparation.- Instability of the prepared formulation.

- Prepare a fresh stock solution and formulation for each experiment to ensure consistency.[2]- Ensure the final formulation is a clear solution or a homogenous suspension before administration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for **GSK805** for oral administration in mice?

A1: A commonly used vehicle for **GSK805** for oral administration in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline or corn oil. A specific formulation that has been reported is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a **GSK805** concentration of at least 2.5 mg/mL.[2][3] Another reported vehicle is 1% DMSO in CMC-Na.[7]

Q2: What is the mechanism of action of **GSK805**?

A2: **GSK805** is a potent and orally bioavailable inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (ROR γ t).[8] ROR γ t is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of many autoimmune and inflammatory diseases.[9][10] By inhibiting ROR γ t, **GSK805** suppresses the Th17 pathway and the production of pro-inflammatory cytokines like IL-17A.[9]

Q3: What are the known effects of the vehicle components (DMSO, PEG300, Tween-80) on animals?

A3: While generally considered safe at appropriate concentrations, vehicle components can have their own biological effects.

- DMSO: Can have pleiotropic effects and may cause skin irritation.[11][12] High concentrations can lead to toxicity.[13][14]
- PEG300: Generally has low toxicity but high doses administered intraperitoneally have been associated with adverse effects in mice.[15]
- Tween-80: Can cause irritation, particularly in the respiratory system if administered intratracheally.[3] It has also been shown to decrease locomotor activity at high concentrations.[16]

It is crucial to include a vehicle-only control group in your study to differentiate the effects of the compound from those of the vehicle.[3]

Q4: How should **GSK805** and its formulated vehicle be stored?

A4: **GSK805** powder should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO are typically stored at -80°C.[2] It is highly recommended to prepare the final working solution for in vivo experiments freshly on the day of use to ensure its stability and prevent precipitation.[2]

Q5: Does **GSK805** affect other immune cells besides Th17 cells?

A5: Studies have shown that **GSK805** can selectively reduce the frequency of Th17 cells without significantly affecting group 3 innate lymphoid cells (ILC3s) in the context of intestinal inflammation.[17] However, in a model of necrotizing enterocolitis, **GSK805** was found to decrease ILC3 numbers.[7] It is important to assess the impact of **GSK805** on various immune cell populations within the specific experimental model being used.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GSK805** in preclinical models.

Table 1: Effect of **GSK805** on Immune Cell Populations in a Mouse Model of Intestinal Inflammation[17]

Cell Type	Treatment Group	Mean Frequency (%)	Change from Vehicle
IL-17A+ Th17 cells (cLP)	Vehicle	~1.5	-
GSK805 (10 mg/kg/day, p.o.)	~0.5	↓ ~67%	
IL-22+ Th17 cells (cLP)	Vehicle	~1.2	-
GSK805 (10 mg/kg/day, p.o.)	~0.4	↓ ~67%	
IL-17A+ ILC3 (cLP)	Vehicle	~3.0	-
GSK805 (10 mg/kg/day, p.o.)	~3.0	No significant change	
IL-22+ ILC3 (cLP)	Vehicle	~10.0	-
GSK805 (10 mg/kg/day, p.o.)	~10.0	No significant change	

cLP: colonic lamina propria; p.o.: oral gavage

Table 2: Effect of **GSK805** on Clinical Score in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)[8]

Treatment Group	Mean Clinical Score (at peak)	Change from Control
Control	~3.5	-
GSK805 (10 mg/kg, p.o. daily)	~1.5	↓ ~57%

Clinical scores are graded on a scale of 0-5, where 0 is no disease and 5 is moribund.

Experimental Protocols

Protocol 1: Preparation of GSK805 Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL working solution of **GSK805** at a concentration of 2.5 mg/mL.

Materials:

- **GSK805** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a 25 mg/mL stock solution of **GSK805** in DMSO.
- In a sterile tube, add 100 μ L of the 25 mg/mL **GSK805** stock solution.
- Add 400 μ L of PEG300 to the tube.
- Vortex the mixture thoroughly until the solution is clear and homogenous.
- Add 50 μ L of Tween-80 to the mixture.
- Vortex again to ensure complete mixing.

- Add 450 μL of sterile saline to bring the total volume to 1 mL.
- Vortex the final solution thoroughly. The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
- For the vehicle control group, prepare the same formulation without **GSK805** by adding 100 μL of DMSO instead of the **GSK805** stock solution.

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol provides a general workflow for inducing EAE in C57BL/6 mice, a common model for studying Th17-mediated autoimmunity.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles

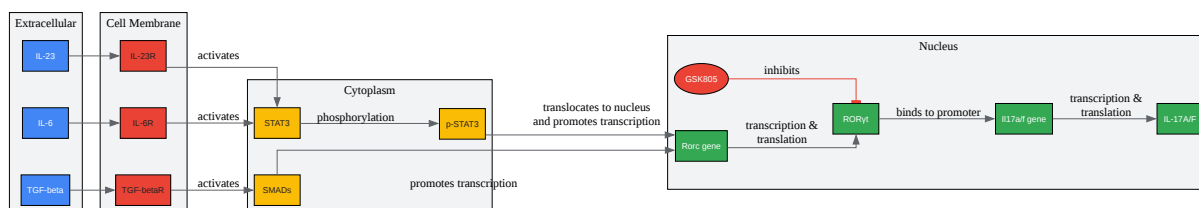
Procedure:

- Immunization (Day 0):
 - Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 1-2 mg/mL of MOG35-55.
 - Anesthetize the mice.
 - Inject 100-200 μL of the emulsion subcutaneously at two sites on the flank.[18]

- Pertussis Toxin Administration (Day 0 and Day 2):
 - Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.[19]
- Monitoring:
 - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[19]
 - Record body weight and clinical score for each mouse. The clinical scoring is typically as follows:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund state
- Treatment:
 - Begin administration of **GSK805** or vehicle control according to the study design. For prophylactic treatment, administration can start on day 0.[8]

Visualizations

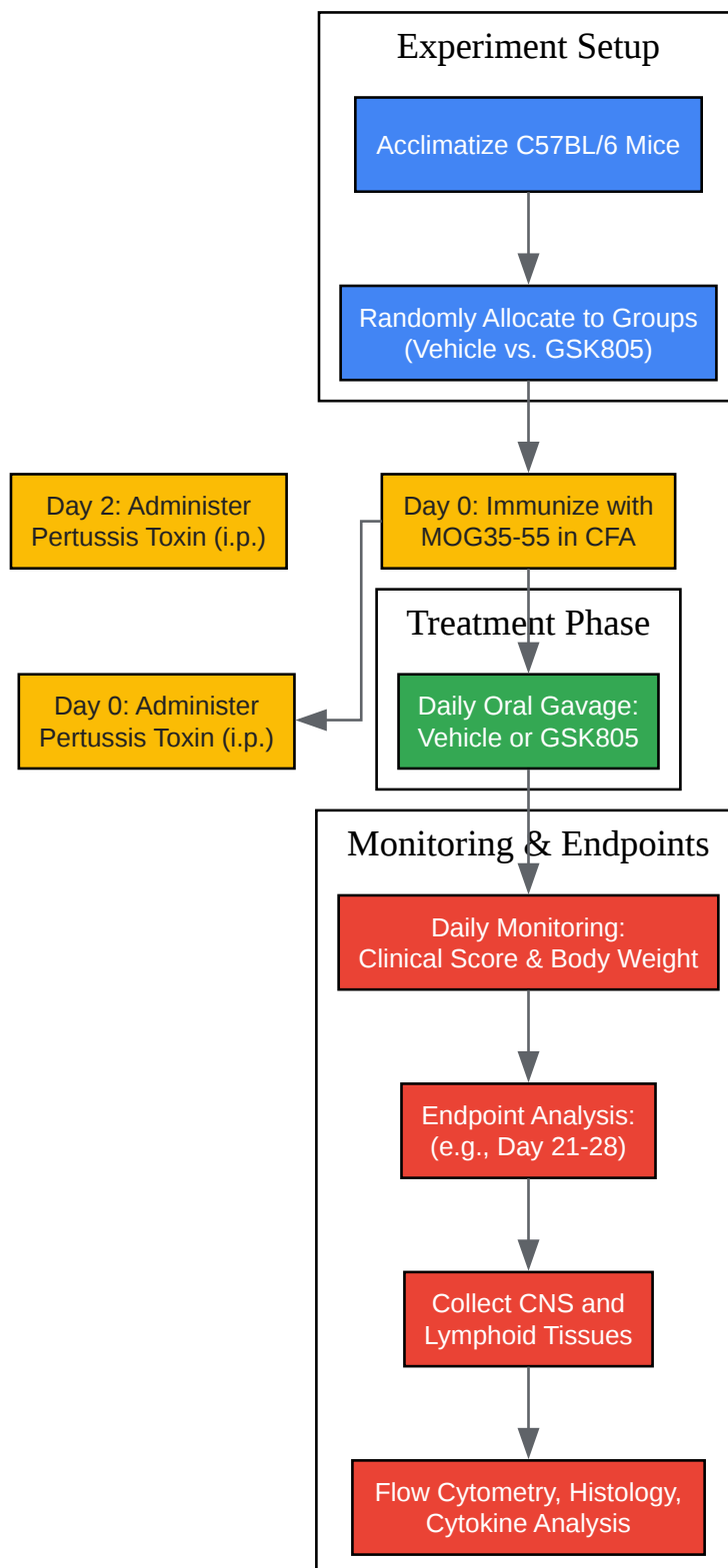
RORyt Signaling Pathway in Th17 Differentiation



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Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by **GSK805**.

Experimental Workflow for In Vivo Efficacy Study of **GSK805** in an EAE Mouse Model



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Caption: Experimental workflow for evaluating **GSK805** efficacy in a mouse model of EAE.

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